2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
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Overview
Description
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate amino acid derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction of 4-amino-3,5-dimethyl-1-pyrazole with tetrafluoroterephthalic acid in anhydrous methanol has been reported .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3,5-Dimethyl-1H-pyrazole
- 4-Amino-3,5-dimethyl-1H-pyrazole
- Hydrazine-coupled pyrazole derivatives
Uniqueness
What sets 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7-6-8(2)13(12-7)5-4-10(3,11)9(14)15/h6H,4-5,11H2,1-3H3,(H,14,15) |
InChI Key |
CDQNPQUMKRTLPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(C)(C(=O)O)N)C |
Origin of Product |
United States |
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